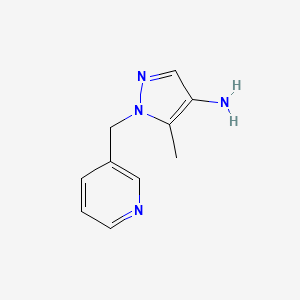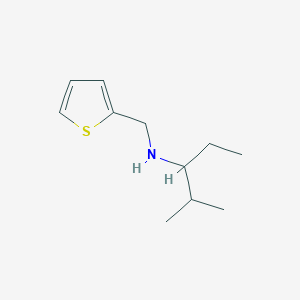![molecular formula C9H9ClO2 B13305370 [3-(2-Chlorophenyl)oxiran-2-yl]methanol](/img/structure/B13305370.png)
[3-(2-Chlorophenyl)oxiran-2-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-(2-Chlorophenyl)oxiran-2-yl]methanol is an organic compound with the molecular formula C₉H₉ClO₂. It is a chlorinated derivative of oxirane, featuring a phenyl group substituted with a chlorine atom at the ortho position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [3-(2-Chlorophenyl)oxiran-2-yl]methanol typically involves the epoxidation of a suitable precursor. One common method is the reaction of 2-chlorobenzaldehyde with a peracid, such as m-chloroperbenzoic acid (m-CPBA), to form the corresponding epoxide. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and safety .
Analyse Chemischer Reaktionen
Types of Reactions
[3-(2-Chlorophenyl)oxiran-2-yl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The epoxide ring can be reduced to form a diol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or Jones reagent can be used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Major Products
Oxidation: Formation of 2-chlorobenzaldehyde or 2-chlorobenzophenone.
Reduction: Formation of 2-chlorophenyl-1,2-ethanediol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, [3-(2-Chlorophenyl)oxiran-2-yl]methanol serves as an intermediate for the preparation of more complex molecules. Its reactivity makes it a valuable building block for constructing various functionalized compounds .
Biology and Medicine
The compound’s potential biological activity is of interest in medicinal chemistry. It may be explored for its antimicrobial, antifungal, or anticancer properties. Research into its interactions with biological targets could lead to the development of new therapeutic agents .
Industry
In the industrial sector, this compound could be used in the production of specialty chemicals, polymers, and other materials. Its unique structure allows for the creation of compounds with specific properties tailored to various applications .
Wirkmechanismus
The mechanism of action of [3-(2-Chlorophenyl)oxiran-2-yl]methanol involves its interaction with molecular targets through its functional groups. The epoxide ring can undergo nucleophilic attack, leading to the formation of covalent bonds with biological macromolecules. This can result in the inhibition of enzyme activity or disruption of cellular processes. The chlorine atom and hydroxyl group also contribute to its reactivity and potential biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[3-(3-Chlorophenyl)oxiran-2-yl]methanol: Similar structure but with the chlorine atom at the meta position.
[3-(4-Chlorophenyl)oxiran-2-yl]methanol: Chlorine atom at the para position.
[3-(2-Bromophenyl)oxiran-2-yl]methanol: Bromine atom instead of chlorine at the ortho position.
Uniqueness
[3-(2-Chlorophenyl)oxiran-2-yl]methanol is unique due to the specific positioning of the chlorine atom, which influences its reactivity and interaction with other molecules. This positional isomerism can lead to differences in chemical behavior and biological activity compared to its analogs .
Eigenschaften
IUPAC Name |
[3-(2-chlorophenyl)oxiran-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c10-7-4-2-1-3-6(7)9-8(5-11)12-9/h1-4,8-9,11H,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULDCCYIWVVZTNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2C(O2)CO)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
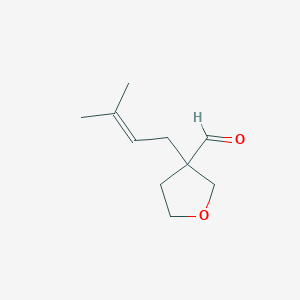

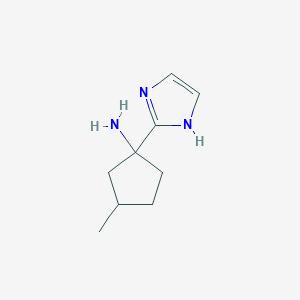

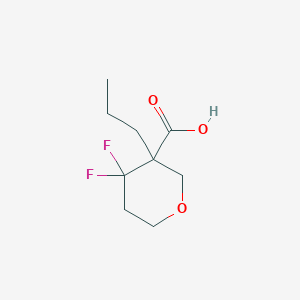
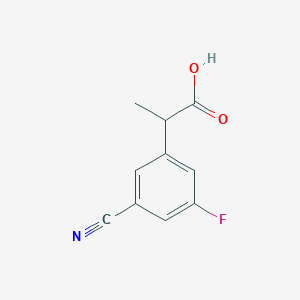



![3-Bromo-4-[(4-bromophenyl)methoxy]oxolane](/img/structure/B13305339.png)
![tert-Butyl N-[2-(methylsulfamoyl)furan-3-yl]carbamate](/img/structure/B13305344.png)
